

Understanding the selectivity of MKC9989 for IRE1 α

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Compound of Interest

Compound Name: MKC9989

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An In-depth Technical Guide on the Selectivity of **MKC9989** for IRE1 α

Introduction

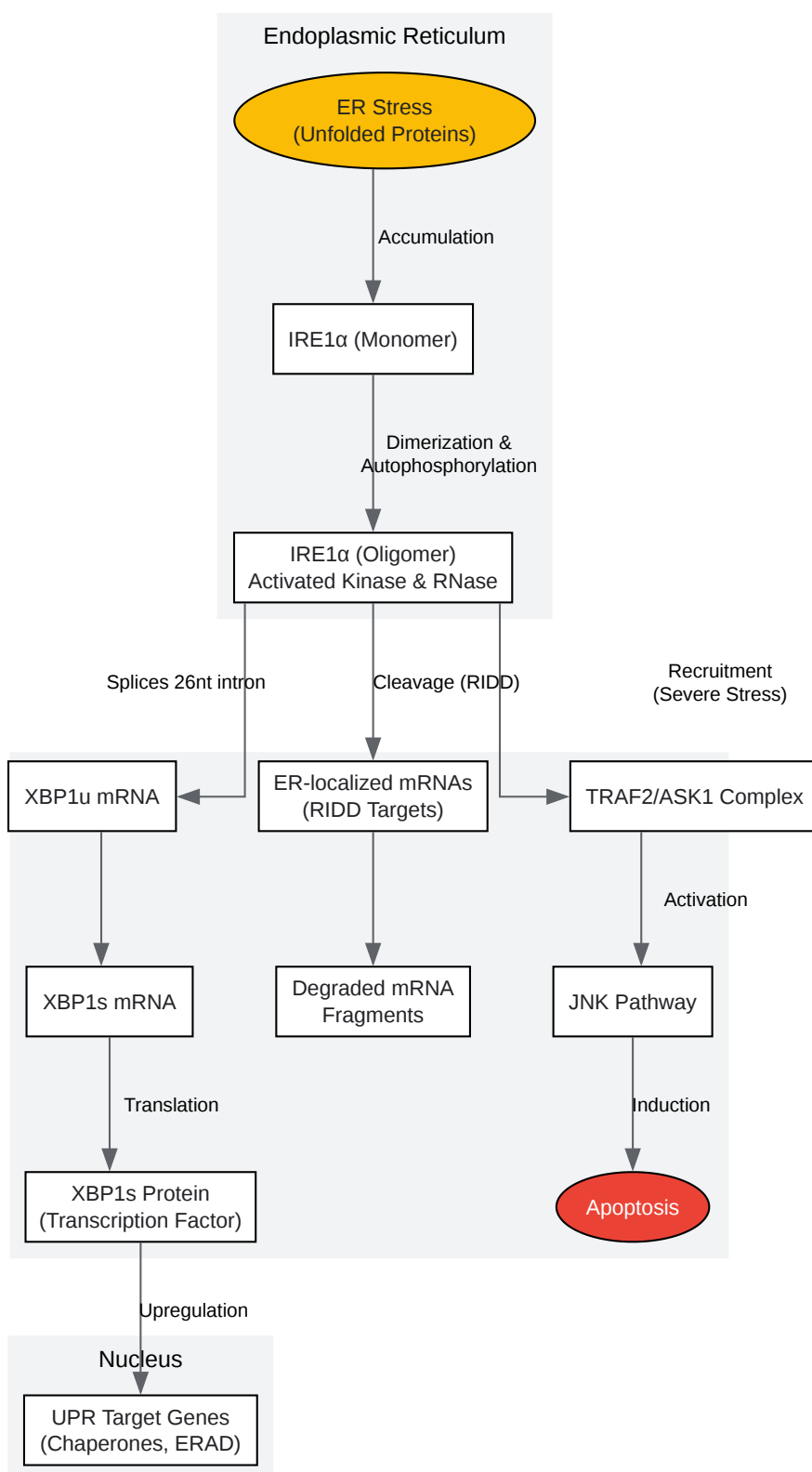
The Inositol-requiring enzyme 1 α (IRE1 α), a key transducer of the Unfolded Protein Response (UPR), is an endoplasmic reticulum (ER) transmembrane protein essential for maintaining cellular homeostasis.[1][2] Upon ER stress, IRE1 α activates its dual enzymatic functions: a serine/threonine kinase and an endoribonuclease (RNase).[2][3] The RNase activity is responsible for the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor, XBP1s, which upregulates genes involved in protein folding and degradation.[1][2][4] Dysregulation of the IRE1 α pathway is implicated in numerous diseases, including cancer and metabolic disorders, making it an attractive therapeutic target.[3][5]

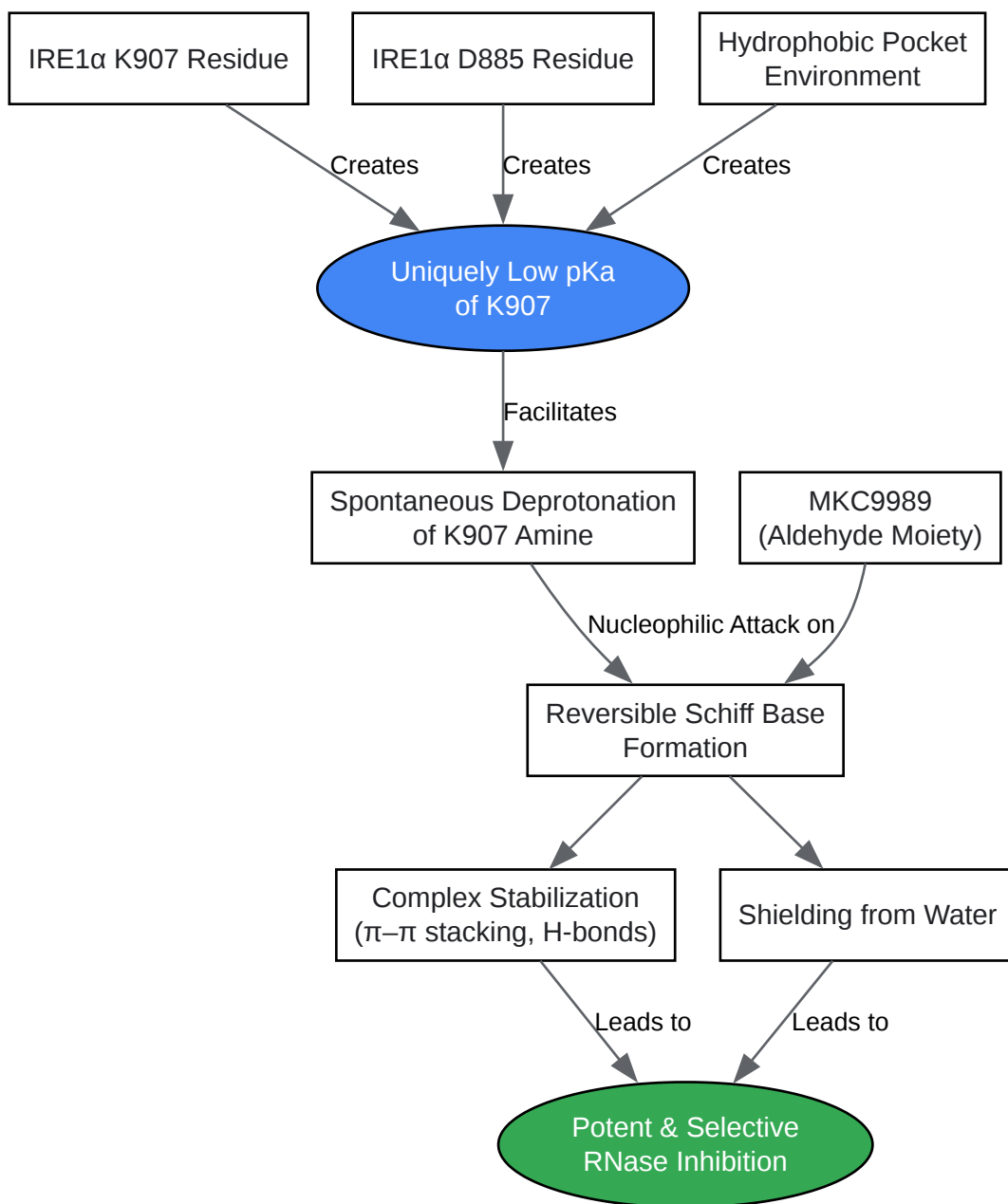
MKC9989 is a potent and selective inhibitor belonging to the hydroxy-aryl-aldehyde (HAA) class of compounds that specifically targets the RNase activity of IRE1 α . [1][6] This guide provides a detailed examination of the molecular basis for **MKC9989**'s selectivity, summarizes key quantitative data, and outlines the experimental protocols used to characterize its activity.

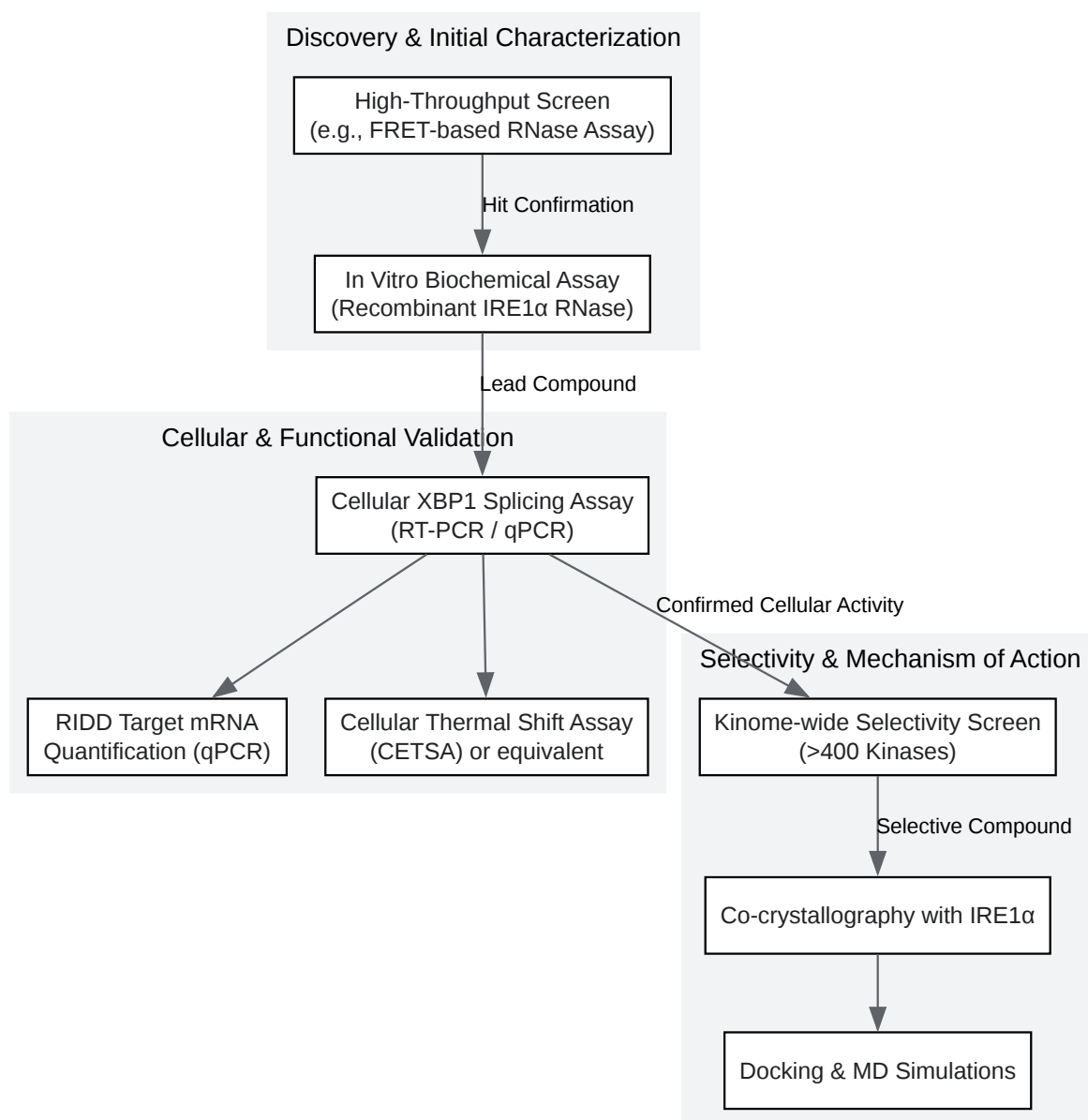
The IRE1 α Signaling Pathway

Under ER stress, the accumulation of unfolded proteins triggers the dimerization and trans-autophosphorylation of IRE1 α , leading to the activation of its C-terminal RNase domain.[4][7][8] This activation initiates two primary downstream signaling events: the splicing of XBP1 mRNA

and the Regulated IRE1-Dependent Decay (RIDD) of a subset of ER-localized mRNAs.[4][7]
During severe or prolonged stress, IRE1 α can also recruit TRAF2 and ASK1 to activate the JNK pathway, promoting apoptosis.[2][7]







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